Cy7-SE

Vue d'ensemble

Description

Cyanine dyes are characterized by their long wavelength, adjustable absorption and emission properties, high extinction coefficient, good water solubility, and relatively simple synthesis . Cy7-SE is particularly useful for labeling proteins, antibodies, and small molecular compounds due to its ability to form stable conjugates through a simple mixing reaction .

Applications De Recherche Scientifique

Cy7-SE has a wide range of scientific research applications, including:

Fluorescence Imaging: Used in near-infrared fluorescence imaging for visualizing biological processes in vivo and in vitro.

Protein and Antibody Labeling: Utilized for labeling proteins and antibodies to study their interactions and functions.

Cell Tracking: Employed in cell tracking studies to monitor the movement and behavior of cells in real-time.

Drug Delivery: Used in the development of drug delivery systems to track the distribution and accumulation of therapeutic agents.

Mécanisme D'action

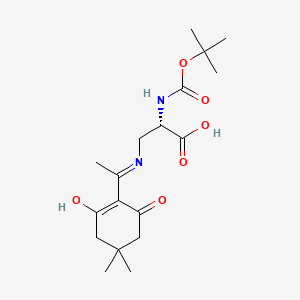

The mechanism of action of Cy7-SE involves its ability to form stable conjugates with biomolecules through the reaction of its succinimidyl ester group with primary amines. This reaction forms a stable amide bond, allowing the dye to label proteins, antibodies, and other biomolecules. The labeled biomolecules can then be visualized using near-infrared fluorescence imaging .

Méthodes De Préparation

Cy7-SE is synthesized through a series of chemical reactions involving the formation of the cyanine core structure followed by the introduction of the succinimidyl ester group. The synthetic route typically involves the following steps:

Formation of the Cyanine Core: The cyanine core is formed by connecting two nitrogen atoms with an odd number of methylene units.

Introduction of the Succinimidyl Ester Group: The succinimidyl ester group is introduced to the cyanine core to enable the dye to react with primary amines on proteins and other biomolecules.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, with careful control of reaction parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

Cy7-SE undergoes various chemical reactions, including:

Substitution Reactions: The succinimidyl ester group reacts with primary amines to form stable amide bonds, allowing the dye to label proteins and other biomolecules.

Oxidation and Reduction: Cyanine dyes can undergo oxidation and reduction reactions, which may affect their fluorescence properties.

Common reagents and conditions used in these reactions include:

Primary Amines: For labeling reactions.

Buffer Solutions: To maintain the pH and stability of the dye during reactions.

The major products formed from these reactions are labeled biomolecules, such as protein-dye conjugates .

Comparaison Avec Des Composés Similaires

Cy7-SE is part of the cyanine dye family, which includes other compounds such as Cy5.5, Cy3.5, and Cy3B . Compared to these dyes, this compound has a longer wavelength and is particularly suitable for near-infrared fluorescence imaging. This makes it unique in applications requiring deep tissue penetration and minimal background fluorescence .

Similar Compounds

Cy5.5: Another cyanine dye with a shorter wavelength than this compound.

Cy3.5: A cyanine dye with different absorption and emission properties.

Cy3B: A cyanine dye used for various fluorescence applications.

This compound’s unique properties, such as its long wavelength and high extinction coefficient, make it a valuable tool in scientific research and various applications.

Propriétés

IUPAC Name |

2-[7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45N3O10S2/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGODJHHEBREAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45N3O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

477908-53-5 | |

| Record name | N-Hydroxysuccinimidyl Cy7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477908-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Cy7.SE in the context of studying heart transplant rejection?

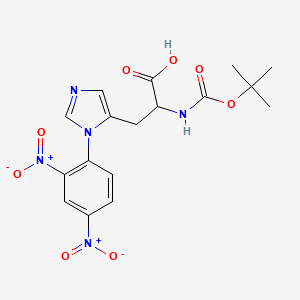

A1: Cy7.SE is a near-infrared fluorescent dye. Using Cy7.SE to label the anti-ICOS antibody allows researchers to visualize and track the accumulation of ICOS-expressing cells in the transplanted heart non-invasively. Increased fluorescence intensity was observed in rejecting grafts compared to healthy grafts or those treated with immunosuppressants [, ]. This suggests that this technique could potentially be used to monitor transplant rejection without the need for biopsies.

Q2: How does the research connect the expression of ICOS with heart transplant rejection?

A2: ICOS (Inducible T-cell Costimulator) is a protein found on the surface of activated T cells, which are immune cells playing a critical role in transplant rejection. The research demonstrated that the level of ICOS expression on T cells, as measured by flow cytometry, increased significantly in mice experiencing heart transplant rejection []. This elevated ICOS expression correlated with the increased fluorescence signal observed in the rejecting hearts labeled with Cy7.SE-ICOS-Ab, suggesting that ICOS-expressing T cells are trafficking to the graft site and contributing to the rejection process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.